Cas no 4797-43-7 (6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one)
6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Quinazolinone, 6-chloro-4-phenyl-
- 6-Chloro-4-phenyl-1H-quinazolin-2-one
- 6-CHLORO-4-PHENYLQUINAZOLIN-2(1H)-ONE
- 4-Phenyl-6-chloro-2(1H)-quinazolinone
- 6-Chlor-4-phenyl-1,2-dihydrochinazolin-2-on
- 6-chloro-4-phenyl-2-(1H)-quinazolinone
- 6-Chloro-4-phenyl-2(1H)-quinazolinone
- 6-chloro-4-phenyl-2-quinazolinone
- 6-chloro-4-phenylquinazolin-2-one
- AC1L1YLA
- AG-205
- ChemDiv3_000212
- SureCN6871615
- 6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one
-
- MDL: MFCD00563518
- Inchi: InChI=1S/C14H9ClN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
- InChI Key: DBKIXSRJBMRMMF-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)O
Computed Properties
- Exact Mass: 256.04047
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
Experimental Properties
- Density: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 321-323 ºC
- Solubility: Almost insoluble (0.056 g/l) (25 º C),
- PSA: 41.46
6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM214608-1g |
6-Chloro-4-phenylquinazolin-2(1H)-one |
4797-43-7 | 95+% | 1g |
$439 | 2021-08-04 | |
| TRC | C995848-10mg |
6-Chloro-4-phenyl-1H-quinazolin-2-one |
4797-43-7 | 10mg |
$58.00 | 2023-05-18 | ||
| TRC | C995848-50mg |
6-Chloro-4-phenyl-1H-quinazolin-2-one |
4797-43-7 | 50mg |
$155.00 | 2023-05-18 | ||
| TRC | C995848-100mg |
6-Chloro-4-phenyl-1H-quinazolin-2-one |
4797-43-7 | 100mg |
$242.00 | 2023-05-18 | ||
| Chemenu | CM214608-1g |
6-Chloro-4-phenylquinazolin-2(1H)-one |
4797-43-7 | 95%+ | 1g |
$517 | 2022-12-31 | |
| TRC | C995848-1mg |
6-Chloro-4-phenyl-1H-quinazolin-2-one |
4797-43-7 | 1mg |
$138.00 | 2023-05-18 | ||
| TRC | C995848-5mg |
6-Chloro-4-phenyl-1H-quinazolin-2-one |
4797-43-7 | 5mg |
$557.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D584454-50g |
2(1H)-Quinazolinone, 6-chloro-4-phenyl- |
4797-43-7 | 97% | 50g |
$1190 | 2024-08-03 | |
| eNovation Chemicals LLC | D584454-100g |
2(1H)-Quinazolinone, 6-chloro-4-phenyl- |
4797-43-7 | 97% | 100g |
$1690 | 2024-08-03 | |
| Enamine | EN300-235911-1g |
6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one |
4797-43-7 | 1g |
$1148.0 | 2023-09-15 |
6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one Related Literature
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one
6-Chloro-4-phenyl-2(1H)-quinazolinone: A Versatile Heterocyclic Compound with Broad Applications
6-Chloro-4-phenyl-2(1H)-quinazolinone (CAS No. 4797-43-7) is a significant heterocyclic compound that has garnered attention in pharmaceutical and material science research. This quinazolinone derivative features a chlorine atom at the 6-position and a phenyl group at the 4-position of the quinazolinone core structure, making it a valuable scaffold for various applications.
The compound's molecular formula is C14H9ClN2O, with a molecular weight of 256.69 g/mol. Its unique chemical structure contributes to several interesting properties, including moderate solubility in organic solvents and thermal stability up to 250°C. Researchers have extensively studied 6-chloro-4-phenylquinazolinone for its potential as a building block in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.
Recent studies highlight the compound's role in addressing current healthcare challenges. With the growing concern over antibiotic resistance, scientists are exploring quinazolinone-based compounds as potential alternatives. The chloro-phenyl substituted quinazolinone structure shows promise in inhibiting bacterial efflux pumps, a mechanism frequently associated with multidrug resistance in pathogens.
In material science, 6-chloro-4-phenyl-2(1H)-quinazolinone serves as a precursor for organic electronic materials. Its conjugated system and ability to form stable complexes with metals make it suitable for developing organic light-emitting diodes (OLEDs) and photovoltaic materials. This application aligns with the current focus on sustainable energy solutions and green chemistry initiatives.
The synthesis of 4797-43-7 typically involves cyclocondensation reactions of appropriately substituted anthranilic acid derivatives. Recent advancements have focused on developing more efficient and environmentally friendly synthetic routes, including microwave-assisted and catalyst-free methods, responding to the pharmaceutical industry's demand for green synthesis approaches.
Analytical characterization of 6-chloro-4-phenylquinazolinone employs various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are crucial for its applications in drug discovery and material development.
From a commercial perspective, the global market for quinazolinone derivatives is expanding, driven by their diverse applications. 6-Chloro-4-phenyl-2(1H)-quinazolinone finds use in academic research, pharmaceutical development, and specialty chemical manufacturing. Suppliers typically offer this compound in various purity grades, with HPLC-grade material being essential for biological studies.
Safety considerations for handling CAS 4797-43-7 include standard laboratory precautions. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses should be worn when working with this compound. Material Safety Data Sheets (MSDS) provide comprehensive handling and storage guidelines.
Future research directions for 6-chloro-4-phenyl-2(1H)-quinazolinone include exploring its potential in targeted drug delivery systems and as a ligand in catalytic applications. The compound's versatility continues to make it a subject of interest in both academic and industrial settings, particularly in the context of developing novel therapeutic agents and advanced functional materials.
For researchers seeking alternatives or similar compounds, structurally related molecules include various 4-substituted quinazolinones and halogenated quinazoline derivatives. These analogues offer different physicochemical properties while maintaining the core quinazolinone scaffold that is valuable for structure-activity relationship studies.
The stability of 6-chloro-4-phenylquinazolinone under various conditions has been well-documented. It demonstrates good thermal stability and resistance to hydrolysis under neutral conditions, making it suitable for long-term storage and diverse application environments. These characteristics contribute to its utility in both research and potential commercial applications.
In conclusion, 6-Chloro-4-phenyl-2(1H)-quinazolinone (CAS No. 4797-43-7) represents an important compound in modern chemical research. Its unique structural features and diverse applications in medicinal chemistry and material science continue to drive interest in this quinazolinone derivative. As research progresses, new applications for this versatile compound are likely to emerge, further solidifying its position as a valuable tool in scientific discovery and technological development.
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